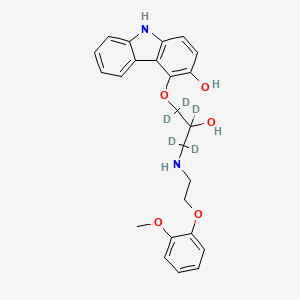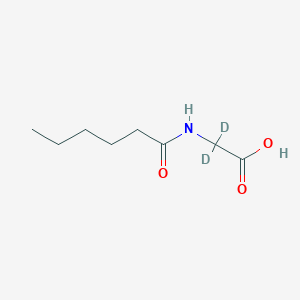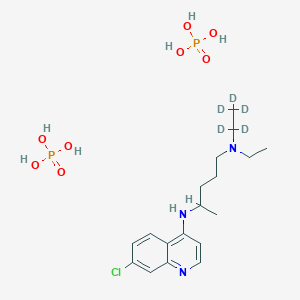
Chloroquine-d5 (diphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroquine-d5 (diphosphate) is a deuterium-labeled derivative of chloroquine (phosphate). Chloroquine phosphate is an antimalarial and anti-inflammatory agent widely used to treat malaria and rheumatoid arthritis. Chloroquine phosphate is also known for its role as an inhibitor of autophagy and toll-like receptors (TLRs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of chloroquine-d5 (diphosphate) involves the following steps:
Condensation Reaction: 4,7-dichloroquinoline reacts with 2-amino-5-diethylamino pentane to form chloroquine through alkalization extraction, concentration, and crystallization.
Salification: The chloroquine obtained is then salified with phosphoric acid to produce chloroquine phosphate.
Industrial Production Methods: The industrial production of chloroquine-d5 (diphosphate) follows similar steps but on a larger scale. The use of isopropanol as a solvent and N,N-diisopropylethylamine as an acid-binding agent is common. Sodium sulfite is also used in the process to improve the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Chloroquine-d5 (diphosphate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives, while reduction may yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chloroquine-d5 (diphosphate) has a wide range of scientific research applications:
Wirkmechanismus
Chloroquine-d5 (diphosphate) exerts its effects through several mechanisms:
Inhibition of Heme Polymerase: Prevents the conversion of heme to hemozoin in malarial trophozoites, leading to the accumulation of toxic heme and the death of the parasite.
Inhibition of Autophagy: Blocks the fusion of autophagosomes with lysosomes, disrupting the autophagic process.
Inhibition of Toll-like Receptors (TLRs): Modulates the immune response by inhibiting TLR signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Chloroquine-d5 (diphosphate) is compared with other similar compounds such as:
Hydroxychloroquine: Similar in structure and pharmacokinetics but has a hydroxyl group, making it less toxic and more suitable for long-term use.
Amodiaquine: Another 4-aminoquinoline derivative with similar antimalarial properties but different side effect profiles.
Mefloquine: A structurally different antimalarial with a longer half-life and different mechanism of action.
Uniqueness: Chloroquine-d5 (diphosphate) is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies .
Eigenschaften
Molekularformel |
C18H32ClN3O8P2 |
|---|---|
Molekulargewicht |
520.9 g/mol |
IUPAC-Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethyl-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C18H26ClN3.2H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*(H3,1,2,3,4)/i1D3,4D2;; |
InChI-Schlüssel |
QKICWELGRMTQCR-DSJRPQEBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


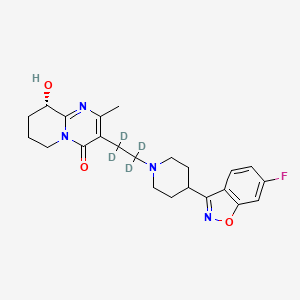
![(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12432091.png)

![2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B12432104.png)
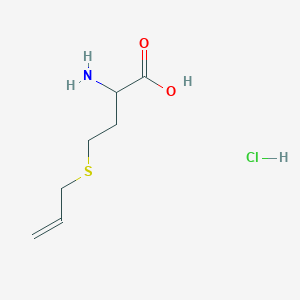
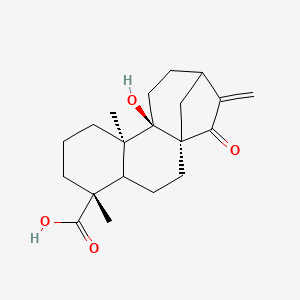
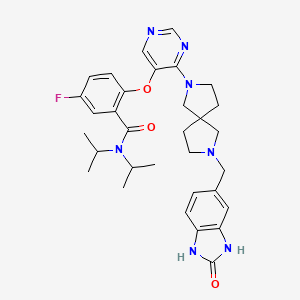
![(1S,9S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B12432127.png)
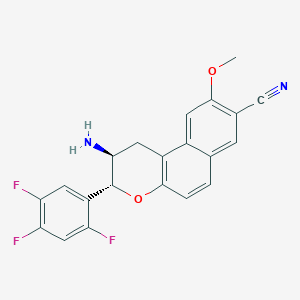
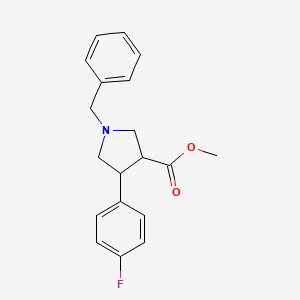

![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)
